molecular formula C18H13ClN4O2S B1663118 6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 882277-05-6

6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1663118
CAS No.: 882277-05-6
M. Wt: 384.8 g/mol
InChI Key: OYSZUPHUSDPWJI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylpyrazolo[1,5-a]pyrimidine-7-amine under specific conditions . The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c19-13-6-8-14(9-7-13)26(24,25)16-11-21-17-10-15(22-23(17)18(16)20)12-4-2-1-3-5-12/h1-11H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSZUPHUSDPWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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